Product packaging for 5'-Isocyano-2',5'-dideoxyuridine(Cat. No.:CAS No. 132125-31-6)

5'-Isocyano-2',5'-dideoxyuridine

Cat. No.: B238199
CAS No.: 132125-31-6
M. Wt: 237.21 g/mol
InChI Key: IKBBBIMEXCKMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5'-Isocyano-2',5'-dideoxyuridine is a synthetic nucleoside analog developed to explore structure-activity relationships in antiviral chemistry. Scientific studies have investigated its properties as part of a series of isocyano-functionalized nucleosides. Unlike therapeutically successful analogs such as 3'-azido-3'-deoxythymidine (AZT), this compound was found to be devoid of any marked inhibitory effect against a range of DNA and RNA viruses, including human immunodeficiency virus type I (HIV-1) in vitro . Its primary research value lies in its role as a chemical tool for probing the structural requirements for nucleoside incorporation and activity, providing crucial data for medicinal chemists working on the synthesis and development of novel dideoxynucleoside analogs . The compound serves as an important reference point in antiviral research, highlighting how specific modifications, such as the introduction of an isocyano group at the 5' position, can impact biological activity against retroviruses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O4 B238199 5'-Isocyano-2',5'-dideoxyuridine CAS No. 132125-31-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132125-31-6

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(isocyanomethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H11N3O4/c1-11-5-7-6(14)4-9(17-7)13-3-2-8(15)12-10(13)16/h2-3,6-7,9,14H,4-5H2,(H,12,15,16)/t6-,7+,9+/m0/s1

InChI Key

IKBBBIMEXCKMKW-UHFFFAOYSA-N

SMILES

[C-]#[N+]CC1C(CC(O1)N2C=CC(=O)NC2=O)O

Canonical SMILES

[C-]#[N+]CC1C(CC(O1)N2C=CC(=O)NC2=O)O

Synonyms

5'-isocyano-2',5'-dideoxyuridine
5-ICDDU

Origin of Product

United States

Synthetic Methodologies for 5 Isocyano 2 ,5 Dideoxyuridine and Its Analogs

Exploration of Multicomponent Reactions (MCRs) in Isocyano Nucleoside Derivatization

The isocyanide functional group is not just a synthetic endpoint; it is a versatile handle for further molecular elaboration, particularly through multicomponent reactions (MCRs). nih.govresearchgate.net MCRs are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that contains the structural elements of all the starting materials. mdpi.com

The most prominent isocyanide-based MCR is the Ugi four-component reaction (U-4CR). nih.govbeilstein-journals.org This reaction typically involves the condensation of an isocyanide, a carboxylic acid, an amine, and a carbonyl compound (an aldehyde or ketone) to produce an α-acylamino amide derivative. nih.govresearchgate.net

Table 3: General Components of the Ugi Four-Component Reaction (U-4CR)

Component 1Component 2Component 3Component 4Product
IsocyanideCarboxylic AcidAmineAldehyde or Ketoneα-Acylamino Amide

The Ugi reaction offers a powerful platform for the derivatization of nucleosides, allowing for the rapid generation of complex structures with multiple points of diversity. nih.govnih.gov A nucleoside analog can be incorporated as any of the four components, provided it bears the requisite functional group (isocyanide, carboxylic acid, amine, or aldehyde). nih.gov For example, an isocyanide-bearing nucleoside like 5'-Isocyano-2',5'-dideoxyuridine could be reacted with various combinations of the other three components to generate a library of diverse nucleoside-peptide conjugates. acs.orgnih.gov This approach has been used to synthesize analogs of complex natural products like the polyoxin (B77205) and nikkomycin (B1203212) antibiotics. acs.orgnih.govresearchgate.net Other notable isocyanide-based MCRs include the Passerini three-component reaction (isocyanide, carboxylic acid, carbonyl compound) and the Groebke-Blackburn-Bienaymé reaction. mdpi.combeilstein-journals.org

The efficiency and combinatorial nature of MCRs are particularly well-suited to solid-phase synthesis (SPS). mdpi.commdpi.com In SPS, one of the reactants is attached to an insoluble polymer support (resin). Reactions are carried out, and excess reagents and byproducts are simply washed away, greatly simplifying purification. mdpi.com This methodology is ideal for the automated or parallel synthesis of large libraries of compounds for biological screening. acs.orgbohrium.com

For isocyanide-based MCRs, SPS offers the additional advantage of mitigating the notoriously unpleasant odor of volatile isocyanides by immobilizing them on the resin. mdpi.com A common strategy involves attaching a precursor molecule, such as a nucleoside with an amine or azide (B81097) handle, to the solid support. mdpi.com The isocyanide can then be formed on the resin, or a resin-bound amine can serve as a component in a subsequent Ugi reaction. mdpi.com For instance, a library of nucleoside-peptides was prepared by attaching a 5'-azidonucleoside to a resin, reducing the azide to a resin-bound amine, and then subjecting it to a Ugi reaction with three other variable components in solution. mdpi.com After the reaction, the final product is cleaved from the solid support. mdpi.combohrium.com This combination of isocyanide chemistry, MCRs, and solid-phase synthesis is a powerful engine for drug discovery, enabling the rapid creation of vast and diverse molecular libraries, including DNA-encoded libraries. mdpi.comfrontiersin.org

Molecular and Supramolecular Interactions of 5 Isocyano 2 ,5 Dideoxyuridine

Conformational Analysis of the Dideoxyribose Sugar in Isocyano-Dideoxyuridine Analogs

For dideoxyuridine analogs, the conformation of the sugar ring can be influenced by substituents at various positions. For instance, the introduction of a 2'-fluoro group in 2'-fluoro-β-D-dideoxyuridine can affect the coupling constants between protons on the sugar ring, which are indicative of its conformation. researchgate.net Generally, nucleosides can exist in a dynamic equilibrium between the S-type (C2'-endo) and N-type (C3'-endo) conformations. researchgate.net The specific conformation adopted by 5'-Isocyano-2',5'-dideoxyuridine would require detailed experimental analysis, such as using proton-proton coupling constants from NMR spectroscopy, to determine the preferred sugar pucker. nih.gov

Table 1: Common Sugar Pucker Conformations in Nucleosides

ConformationDescription
C2'-endo (South) The C2' atom of the furanose ring is displaced on the same side as the C5' atom.
C3'-endo (North) The C3' atom of the furanose ring is displaced on the same side as the C5' atom.
C2'-exo The C2' atom is displaced on the opposite side of the furanose ring relative to the C5' atom.
C3'-exo The C3' atom is displaced on the opposite side of the furanose ring relative to the C5' atom.

Intermolecular Interactions of the Isocyano Group in Nucleoside Contexts

The isocyano group (–N≡C) is a versatile functional group capable of participating in a variety of intermolecular interactions, which are crucial for the molecular recognition and binding of this compound to biological targets.

Coordination Chemistry of the Isocyano Moiety with Metal Centers (e.g., Copper-Coordinating Properties)

The isocyano group is well-known for its ability to coordinate with transition metals. wikipedia.orgwikipedia.org It acts as a soft Lewis base, readily donating its lone pair of electrons on the carbon atom to a metal center. wikipedia.org This coordination can significantly alter the electronic properties and reactivity of the isocyanide. semanticscholar.org

The coordinating properties of isocyanides are particularly relevant in biological systems, where many enzymes contain metal cofactors. For example, the isocyano group has been identified as a copper-coordinating moiety. acs.org This is significant because copper-containing enzymes are involved in a wide range of biological processes. The ability of the isocyano group in this compound to coordinate with copper or other metal centers in enzymes could be a key aspect of its mechanism of action. acs.org The strength of this coordination can be influenced by the electronic environment of the isocyano group and the nature of the metal. nsf.gov For instance, aliphatic isocyanides are generally stronger σ-donors and weaker π-acceptors than carbon monoxide, another common ligand for metals. acs.org

Hydrogen Bonding and Other Non-Covalent Interactions

Beyond metal coordination, the isocyano group can participate in various non-covalent interactions, including hydrogen bonding and π-hole interactions. researchgate.nethokudai.ac.jp

Hydrogen Bonding: The carbon atom of the isocyanide can act as a hydrogen bond acceptor. acs.org It can form hydrogen bonds with various donor groups, including hydroxyl (–OH) and amine (–NH) groups, which are abundant in biological macromolecules like proteins and nucleic acids. acs.org The ability to form these bonds is a significant factor in the binding affinity and specificity of a molecule. vu.nl Studies have shown that a large percentage of isocyanides in crystal structures participate in hydrogen bonding. acs.org

Other Non-Covalent Interactions: The isocyano group can also interact with other functional groups through dipole-dipole interactions and van der Waals forces. sapub.org The specific nature and strength of these interactions depend on the molecular context and the surrounding environment. vu.nl

Table 2: Types of Intermolecular Interactions Involving the Isocyano Group

Interaction TypeDescriptionPotential Role in Biological Systems
Metal Coordination The carbon atom of the isocyano group donates its lone pair of electrons to a metal center.Binding to metalloenzymes. acs.org
Hydrogen Bonding The carbon atom of the isocyano group acts as a hydrogen bond acceptor with donor groups like -OH and -NH.Recognition and binding to proteins and nucleic acids. acs.org
π-Hole Interactions The electropositive region on the nitrogen atom interacts with an electron-rich center.Contribution to binding affinity and specificity. researchgate.net
Dipole-Dipole Interactions Interactions between the permanent dipoles of the isocyano group and other polar functional groups.Orientation and stabilization of the molecule within a binding site.
Van der Waals Forces Weak, non-specific attractive forces between molecules.Overall contribution to the stability of molecular complexes.

Structural Basis for Interactions with Biological Macromolecules

The ability of this compound to interact with biological macromolecules, such as enzymes and nucleic acids, is fundamentally determined by its three-dimensional structure and the intermolecular forces it can engage in. While specific structural data for this compound bound to a biological target is not available, general principles of nucleoside-protein and nucleoside-nucleic acid interactions provide a framework for understanding its potential behavior.

The isocyano group at the 5' position introduces a unique chemical entity that can form specific interactions not present in natural nucleosides. Its ability to coordinate with metal ions could allow it to bind to the active site of metalloenzymes. acs.org Furthermore, the hydrogen bonding and other non-covalent interactions of both the isocyano group and the uracil (B121893) base are critical for the specificity and affinity of binding. acs.orgvu.nl For example, the hydrogen bonding patterns of the uracil base are essential for recognition by enzymes that process pyrimidine (B1678525) nucleosides. vu.nl

In the context of nucleic acids, if this compound were to be incorporated into a DNA or RNA strand, the altered 5' group would likely affect the local structure and its interactions with DNA or RNA polymerases or other nucleic acid-binding proteins.

Biochemical Activity and Mechanisms of Action in Model Systems

Modulation of Cellular Processes in Cell Culture Models (Mechanistic Studies)

Interference with Replication Pathways (DNA/RNA synthesis)

Nucleoside analogs often exert their biological effects by acting as substrates or inhibitors for enzymes involved in the synthesis of DNA and RNA. The structural modifications of these analogs compared to their natural counterparts can lead to the termination of nucleic acid chain elongation or the inhibition of key enzymes such as DNA and RNA polymerases.

In the case of 5'-Isocyano-2',5'-dideoxyuridine, its structural features, including the absence of hydroxyl groups at the 2' and 5' positions of the ribose sugar and the presence of a reactive isocyano group at the 5' position, suggested the potential for interference with replication pathways. However, a significant study by Hiebl and colleagues in 1991 investigated the antiretroviral properties of 5-ICDDU and related isocyano nucleoside derivatives. Their research revealed that, in contrast to the potent activity of other nucleoside analogs like 3'-azido-3'-deoxythymidine (AZT), this compound was found to be devoid of any marked inhibitory effect against a range of DNA and RNA viruses, including Human Immunodeficiency Virus type I (HIV) . nih.gov This finding indicates that under the experimental conditions tested, 5-ICDDU does not significantly interfere with the viral replication machinery, which includes viral DNA and RNA synthesis processes.

The lack of potent antiviral activity suggests that 5-ICDDU may not be efficiently recognized and incorporated into growing nucleic acid chains by viral polymerases, or it may not effectively inhibit the enzymes essential for viral replication. Further detailed enzymatic assays with purified DNA and RNA polymerases would be necessary to definitively conclude its specific interactions, but the existing evidence from viral replication studies points towards a lack of significant interference.

Effects on Cell Proliferation in vitro (Mechanistic Perspectives)

The potential of nucleoside analogs to be developed as anticancer agents often stems from their ability to inhibit the proliferation of rapidly dividing cancer cells. This is typically achieved by disrupting DNA synthesis, leading to cell cycle arrest and apoptosis.

Despite the general potential of dideoxyuridine derivatives to exhibit cytostatic effects, specific data on the direct impact of this compound on the proliferation of cancer cell lines in vitro is not extensively reported in the available scientific literature. The aforementioned study by Hiebl et al. focused on its antiviral activity and did not provide data on its effects on the proliferation of the host cells used in their assays. nih.gov

Applications As Biochemical Probes and Tools in Research

Design and Synthesis of 5'-Isocyano-2',5'-dideoxyuridine-Based Bioprobes

The design of bioprobes based on this compound hinges on the strategic placement of the isocyano (-N≡C) functionality at the 5'-position of a deoxyuridine scaffold. This modification provides a unique chemical handle that is not naturally present in biological systems, a key feature for a bioorthogonal probe. The synthesis of this compound is a multi-step process that requires careful chemical manipulation.

A common synthetic route starts from the parent nucleoside, 2'-deoxyuridine. The initial step involves the conversion of the 5'-hydroxyl group into a better leaving group, often through tosylation or by converting it to a halogen. This is followed by nucleophilic substitution with an azide (B81097) source, such as sodium azide, to yield the key intermediate, 5'-azido-5'-deoxyuridine. This azidation step can sometimes be complicated by side-reactions, including the formation of diazides or anhydronucleosides.

The 5'-azido group is then reduced to a 5'-amino group, which is subsequently formylated to produce a 5'-formamido derivative. The final and critical step is the dehydration of the formamide (B127407) group to yield the target 5'-isocyano functionality. This dehydration is typically achieved using reagents like tosyl chloride in pyridine.

Table 1: Key Synthetic Steps for this compound

StepStarting MaterialKey ReagentsIntermediate/ProductReference
1. Azidation2'-DeoxyuridineTPP/DEAD/HN₃5'-Azido-2',5'-dideoxyuridine
2. Reduction & Formylation5'-Azido-2',5'-dideoxyuridine derivative(Not specified)5'-Formamido derivative
3. Dehydration5'-Formamido derivativeTosyl chloride/pyridineThis compound
TPP = Triphenylphosphine; DEAD = Diethyl azodicarboxylate

Once synthesized, this isocyanonucleoside can be further modified to create more complex bioprobes, for instance, by attaching reporter molecules such as fluorophores or affinity tags, often through reactions involving the isocyano group itself.

Utility in Investigating Nucleic Acid Metabolism and Dynamics (Conceptual Frameworks)

Modified nucleosides are powerful tools for studying the intricate processes of nucleic acid metabolism, including DNA synthesis, repair, and degradation. The general principle involves introducing a nucleoside analog into a biological system, where it can be taken up by cells and incorporated into DNA by cellular polymerases during replication. This metabolic labeling strategy effectively tags newly synthesized DNA strands.

Conceptually, this compound could serve as such a probe. As an analog of deoxyuridine, a natural precursor for DNA synthesis, it has the potential to be recognized and utilized by the cellular machinery responsible for nucleic acid metabolism. If incorporated into DNA, the isocyano group at the 5'-position would function as a small, minimally perturbing label within the DNA backbone.

The investigation of nucleic acid dynamics often relies on the ability to visualize or isolate newly synthesized strands. For example, analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are widely used; after incorporation into DNA, the terminal alkyne group can be detected via a "click" reaction with an azide-bearing fluorescent probe. Similarly, the isocyano group of an incorporated this compound could be targeted with a specific chemical reporter for detection and analysis, allowing researchers to track the fate of DNA in living cells. While direct studies demonstrating the enzymatic incorporation of this compound are not prominent, the established use of other modified nucleosides provides a strong conceptual basis for its potential utility in this area of research.

Applications in Bioorthogonal Chemistry (if isocyano group utilized)

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The isocyano group is a valuable functionality in this context due to its unique reactivity and small size, which minimizes potential disruption to the structure and function of the biomolecule it labels.

The primary bioorthogonal reaction involving isocyanides is the inverse-electron-demand Diels-Alder (iEDDA) reaction, specifically a [4+1] cycloaddition with tetrazines. This reaction is exceptionally fast and proceeds readily under physiological conditions (temperature and pH) to form a stable product, releasing nitrogen gas in the process.

The isocyano group on this compound could

Derivatization Strategies and Structure Activity Relationship Sar Studies

Chemical Modifications at the Uracil (B121893) Base and Sugar Moiety of 5'-Isocyano-2',5'-dideoxyuridine

The synthesis of this compound itself is a multi-step process starting from 2'-deoxyuridine. A key synthetic route involves the conversion of the 5'-hydroxyl group to an azide (B81097), followed by reduction to a formamide (B127407), and subsequent dehydration to yield the terminal 5'-isocyano group. nih.govresearchgate.net Building upon this core structure, derivatization can be systematically explored at two primary locations: the uracil base and the dideoxyribose sugar moiety.

Uracil Base Modifications: The pyrimidine (B1678525) ring of the uracil base offers several positions for chemical modification. The C-5 position is a common target for introducing new functional groups. For instance, halogenation at the C-5 position can be achieved through various methods, including the use of N-halosuccinimides. nih.govmostwiedzy.pl Such modifications are known to influence the electronic properties of the base and its interaction with target enzymes. Another potential site for derivatization is the N-3 position of the uracil ring. Research on related nucleosides, like thymidine (B127349), has shown that functional groups, including isocyanides, can be attached at the N-3 position to create novel analogs for specific applications, such as radiolabeling for tumor imaging. nih.gov

Sugar Moiety Modifications: The 2',5'-dideoxyribose sugar of the parent compound can also be altered to create new analogs. While the 5'-position is occupied by the defining isocyano group and the 2'-position lacks a hydroxyl group, the 3'-position is a critical site for modification. Introducing different substituents at the 3'-carbon can significantly impact the molecule's ability to be phosphorylated by cellular kinases and incorporated into DNA, a common mechanism for antiviral nucleosides. nih.govnih.gov For example, analogs have been synthesized that combine the 5'-isocyano feature with a 3'-azido group, mimicking the structure of the well-known antiviral drug Zidovudine (AZT). nih.govgrafiati.com This strategy aims to merge the properties of different functional groups to elicit a desired biological response.

Modification SiteType of ModificationPotential RationaleExample Precedent/Strategy
Uracil C-5Halogenation (e.g., -Cl, -Br)Alter electronic properties of the base; modulate enzyme binding.Bromo-decarboxylation of related uridine-5-carboxylic acids. nih.gov
Uracil N-3Functionalization (e.g., with isocyanide-containing linkers)Attachment point for probes or other molecules without disrupting base-pairing region.Synthesis of N-3 functionalized thymidine isocyanides for radiolabeling. nih.gov
Sugar C-3'Introduction of substituents (e.g., -N3, -F)Influence sugar conformation; act as a chain terminator; modulate phosphorylation.Synthesis of 3'-azido-5'-isocyano-2',3',5'-trideoxyuridine. nih.gov
Isocyano Group (C-5')Use in multicomponent reactionsBuild complex molecular scaffolds attached to the nucleoside.Ugi and Passerini reactions involving isocyanides to create peptidomimetics. mdpi.combeilstein-journals.org

Systemic Analysis of Structural Variations and Their Influence on Biochemical Activities

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial data on how a molecule's structure correlates with its biological activity. nih.gov For this compound, the primary reported bioactivity studies have focused on its potential as an antiviral agent.

A significant study by Hiebl, Zbiral, and colleagues detailed the synthesis of 5'-isocyano-5'-deoxythymidine (B141260) and this compound. nih.govgrafiati.com These compounds were evaluated for their inhibitory effects against a range of DNA and RNA viruses, most notably the human immunodeficiency virus type I (HIV-1). The results were definitive: in contrast to highly potent anti-HIV agents like 3'-azido-3'-deoxythymidine (AZT), both 5'-isocyano nucleosides were found to be devoid of any significant inhibitory activity. nih.govgrafiati.com

This lack of activity provides critical SAR insights. The key structural difference between these inactive isocyano analogs and active drugs like AZT lies in the nature and position of the substituents on the sugar ring. ctdbase.org AZT's mechanism relies on the 3'-azido group, which after phosphorylation and incorporation into the growing viral DNA chain, prevents the formation of the next phosphodiester bond, thus terminating the chain. ctdbase.org The this compound molecule lacks the crucial 3'-azido group. Furthermore, the replacement of the 5'-hydroxyl group with a 5'-isocyano group appears to prevent the molecule from acting as a substrate for the necessary cellular kinases that would phosphorylate it into its active triphosphate form.

To further probe these relationships, analogs featuring both a 3'-azido group and a 5'-isocyano group (3'-azido-5'-isocyano-3',5'-dideoxythymidine and 3'-azido-5'-isocyano-2',3',5'-trideoxyuridine) were also synthesized and tested. nih.gov These, too, showed no marked antiviral effects, suggesting that the presence of the 5'-isocyano group might interfere with the recognition or processing of the nucleoside by viral or cellular enzymes, even when the chain-terminating 3'-azido group is present. nih.gov

CompoundKey Structural FeaturesReported Biochemical Activity (Antiviral)Reference
This compound5'-NC, 3'-H, 2'-HNo marked inhibitory effect against HIV-1 and other tested viruses. nih.gov
5'-Isocyano-5'-deoxythymidine5'-NC, 3'-OH, 2'-HNo marked inhibitory effect against HIV-1 and other tested viruses. nih.gov
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine5'-NC, 3'-N3, 2'-HNo marked inhibitory effect against HIV-1 and other tested viruses. nih.gov
3'-Azido-3'-deoxythymidine (AZT)5'-OH, 3'-N3, 2'-HPotent inhibitor of HIV replication. nih.govctdbase.org

Rational Design of Novel Isocyano-Nucleoside Analogs for Specific Research Objectives

The insights gained from SAR studies guide the rational design of new molecules for more specific purposes. ontosight.ai Given that the direct antiviral application of this compound proved unsuccessful, subsequent design efforts have pivoted to leverage the unique chemical properties of the isocyano group for other research objectives. nih.gov The isocyano group is a versatile functional group known for its unique reactivity in multicomponent reactions and its ability to act as a ligand for transition metals. acs.orgresearchgate.net

One innovative application is in the field of medical imaging. Researchers have designed a novel thymidine analog functionalized with an isocyanide at the N-3 position of the base. nih.gov This isocyanide was not intended for therapeutic effect but was designed specifically to act as a powerful chelating ligand for the radioisotope Technetium-99m (99mTc). The resulting 99mTc-isocyanide-thymidine complex was developed as a potential tracer for imaging tumor cell proliferation via SPECT imaging, demonstrating that the isocyano-nucleoside scaffold can be rationally designed for diagnostic rather than therapeutic roles. nih.gov

Another avenue of rational design involves using the isocyano group as a reactive handle in complex chemical syntheses. Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, allow for the rapid assembly of complex, peptide-like structures in a single step. mdpi.com By incorporating an isocyano group onto a nucleoside, chemists can design starting materials for the synthesis of novel nucleoside conjugates and peptidomimetics. mdpi.comsci-hub.se This strategy aims to create entirely new classes of molecules where the nucleoside acts as a scaffold to deliver a complex, synthetically-derived side chain, opening up possibilities for exploring new biological targets beyond viral polymerases.

Design StrategyResearch ObjectiveRationaleExample
Isocyanide as a Metal LigandDevelopment of Diagnostic AgentsThe isocyano group strongly coordinates with transition metals like 99mTc.99mTc-labeled thymidine isocyanide for tumor imaging. nih.gov
Isocyanide in Multicomponent ReactionsCreation of Complex Nucleoside ConjugatesThe isocyano group's reactivity allows for one-pot synthesis of diverse molecular libraries.Using a nucleoside-isocyanide in an Ugi reaction to synthesize peptidomimetics. mdpi.com
Isocyanide as a Bioorthogonal HandleLabeling and Tracking of BiomoleculesThe isocyano group can react selectively with specific partners (like tetrazines) in a biological environment.Labeling of glycans or proteins in live cells. researchgate.net
Combining Isocyano with other MoietiesProbing Structure-Activity RelationshipsSystematically combining functional groups to understand their interplay and effect on biological activity.Synthesis of 3'-azido-5'-isocyano analogs to test the compatibility of the two groups. nih.gov

Advanced Analytical Techniques in the Characterization of 5 Isocyano 2 ,5 Dideoxyuridine for Academic Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. For 5'-Isocyano-2',5'-dideoxyuridine, both ¹H and ¹³C NMR would be employed to confirm the successful synthesis and structure. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

In the synthesis of related boron-containing nucleoside analogs, NMR was used to confirm structural assignments and assess compound purity to greater than 95%. nih.govacs.org For isocyano nucleosides, specific chemical shifts in the NMR spectrum would confirm the presence of the uracil (B121893) base, the deoxyribose sugar, and the successful conversion of the 5'-hydroxyl or another precursor group to the isocyano moiety. nih.gov Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be used to establish definitive correlations between protons and carbons throughout the molecule. nih.govacs.org

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental formula of a novel compound like this compound, ensuring it matches the expected composition. In the characterization of related azido-nucleosides, HRMS is a standard method for purity assessment.

Table 1: Expected Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₁₀H₁₁N₃O₄
Molecular Weight (Monoisotopic)237.0750 g/mol
Precursor Ion Type (Negative Mode)[M-H]⁻
Expected m/z (Negative Mode)236.0673
Precursor Ion Type (Positive Mode)[M+H]⁺
Expected m/z (Positive Mode)238.0828

Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The isocyano (isonitrile) group is particularly well-suited for IR analysis due to its strong and characteristic stretching vibration, which appears in a relatively uncongested region of the spectrum. mdpi.com This peak typically occurs between 2100 and 2200 cm⁻¹. acs.orguwm.edumdpi.com The synthesis of this compound involves the dehydration of a 5'-formamide precursor; this transformation can be monitored by observing the disappearance of the amide C=O and N-H signals and the appearance of the sharp isocyano peak. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
O-H (Sugar)Stretching3200-3600 (Broad)
N-H (Uracil)Stretching3100-3300
C-H (Aliphatic/Aromatic)Stretching2850-3100 researchgate.net
-N≡C (Isocyanide)Stretching2115-2170 acs.orguwm.edumdpi.com
C=O (Uracil)Stretching1650-1725

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for both the purification of the final compound from reaction mixtures and the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for determining the purity of synthetic nucleoside analogs. sigmaaldrich.com A reversed-phase HPLC method, typically using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be developed. Purity is assessed by monitoring the column eluent with a UV detector, often set to the absorption maximum of the uracil ring (around 260-267 nm). A pure sample of this compound should present as a single, sharp peak. researchgate.net The goal is typically to achieve a purity of ≥95% for further biological or chemical studies. nih.govacs.org

Table 3: Hypothetical HPLC Purity Analysis
CompoundRetention Time (min)Peak Area (%)Purity Status
5'-Formamido-2',5'-dideoxyuridine (Starting Material)4.5<0.5%Impurity
This compound (Product)8.2>99%Pure
Unknown Byproduct6.1<0.5%Impurity

Thin-Layer Chromatography (TLC) TLC is a rapid, simple, and cost-effective technique used to monitor the progress of a chemical reaction and for preliminary purity checks. libretexts.org In the synthesis of this compound, a small aliquot of the reaction mixture would be spotted onto a silica (B1680970) gel plate and eluted with an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol). nih.govacs.org The spots corresponding to the starting material, product, and any byproducts are visualized under UV light (254 nm) due to the UV-active uracil base. nih.govacs.org The product will have a different retention factor (Rf) from the starting material, and a pure sample will show only a single spot.

Table 4: Typical TLC Parameters for Reaction Monitoring
ParameterValue
Stationary PhaseSilica Gel (pre-coated plates with fluorescent indicator)
Mobile Phase ExampleDichloromethane/Methanol (9:1 v/v)
VisualizationUV Light (254 nm)
Rf (Starting Material)~0.2
Rf (Product)~0.5

X-ray Crystallography for High-Resolution Structural Determination of Isocyano Nucleosides

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule in the solid state. This technique determines the precise spatial arrangement of atoms, providing definitive data on bond lengths, bond angles, and torsional angles. researchgate.net Analysis of the crystal structures of related isocyanide-containing molecules has provided deep insights into their electronic and steric properties. mdpi.comacs.org

Table 5: Key Bond Parameters from X-ray Crystallography of Isocyano Compounds
ParameterTypical ValueSignificanceReference
C≡N Bond Length~1.16 - 1.17 ÅConfirms the triple bond character of the isocyanide. mdpi.com
N-C (isocyano-sugar) Bond Length~1.38 - 1.42 ÅDefines the attachment to the sugar moiety. mdpi.com
C-N-C Bond Angle~175-180°Shows the near-linear geometry of the isocyano group.
Glycosidic Torsion Angle (χ)VariesDetermines the syn vs. anti conformation of the nucleobase.
Sugar Pucker Phase AngleVariesDefines the conformation of the furanose ring.

Emerging Perspectives and Future Research Trajectories

Unexplored Biochemical Pathways and Targets for Isocyano Nucleosides

The isocyano group, with its distinct electronic and steric properties, offers a unique chemical handle to probe and potentially modulate biological systems. While the direct biological targets of 5'-Isocyano-2',5'-dideoxyuridine remain largely uncharacterized, the broader class of isonitrile-containing natural products provides clues to potential biochemical pathways and molecular targets that warrant further investigation.

Recent studies on isonitrile natural products have revealed their potent antimicrobial activities, often targeting essential metabolic enzymes in bacteria. nih.gov For instance, some isonitriles have been shown to covalently modify and inhibit enzymes crucial for fatty acid biosynthesis and the hexosamine pathway. rsc.orgnih.gov This suggests that isocyano nucleosides like this compound could be explored as inhibitors of analogous pathways in various organisms. The isocyano moiety can act as an electrophile, reacting with nucleophilic residues such as cysteine in enzyme active sites, leading to irreversible inhibition. nih.gov

Furthermore, the isocyano group is known for its ability to coordinate with metal ions. acs.org This property opens up the possibility of targeting metalloenzymes, a large and diverse class of proteins involved in a myriad of cellular processes. acs.orgkeyorganics.net Many enzymes, including those involved in DNA and RNA metabolism, rely on metal cofactors for their catalytic activity. Isocyano nucleosides could potentially act as specific inhibitors of these enzymes by chelating the active site metal ion, thereby disrupting their function. The exploration of isocyano nucleosides as inhibitors of metallo-beta-lactamases, histone deacetylases (HDACs), and other zinc-dependent enzymes represents a promising and largely unexplored research avenue.

Another area ripe for investigation is the interaction of isocyano nucleosides with nucleic acid processing enzymes. While this compound itself did not show strong antiretroviral activity, the isocyano group could be strategically positioned on different nucleoside scaffolds to target other viral or cellular enzymes like polymerases, helicases, or nucleases. rsc.org The unique steric and electronic profile of the isocyano group could lead to novel binding modes and inhibition mechanisms compared to more traditional nucleoside analogs.

The table below summarizes potential unexplored biochemical targets for isocyano nucleosides based on the known reactivity of the isonitrile functional group.

Potential Target ClassRationale for TargetingPotential Research Direction
Metabolic Enzymes Known antibacterial isonitriles inhibit key metabolic pathways. nih.govScreening isocyano nucleoside libraries against essential metabolic enzymes in pathogens and cancer cells.
Metalloenzymes The isocyano group can coordinate with metal ions in enzyme active sites. acs.orgkeyorganics.netDesign and synthesis of isocyano nucleosides as inhibitors of metallo-proteases, -kinases, and -phosphatases.
Nucleic Acid Modifying Enzymes Potential for novel interactions with the active sites of polymerases, helicases, and nucleases.Investigating the inhibitory activity of a diverse panel of isocyano nucleosides against a range of DNA and RNA modifying enzymes.
Protein-Nucleic Acid Interactions The isocyano group can serve as a unique recognition element or a reactive handle to probe these interactions. nih.govDevelopment of isocyano-modified oligonucleotides to study the binding and dynamics of transcription factors and other DNA/RNA binding proteins.

Integration with Advanced Chemical Biology Methodologies

The isonitrile functionality is a versatile handle for a variety of chemical transformations, making isocyano nucleosides ideal candidates for integration with advanced chemical biology methodologies. Chief among these is their application in bioorthogonal chemistry.

The reaction of isonitriles with tetrazines, a type of [4+1] cycloaddition, is a prominent example of a bioorthogonal "click" reaction. nih.gov This reaction is highly efficient, proceeds rapidly under physiological conditions, and is orthogonal to many other bioorthogonal reactions, meaning it does not interfere with them. nih.govnih.gov This allows for the specific labeling of isocyano-modified biomolecules in complex biological environments, including living cells. nih.gov An isocyano nucleoside like this compound could be metabolically incorporated into cellular DNA or RNA, and subsequently tagged with a tetrazine-bearing reporter molecule, such as a fluorophore or an affinity tag. This would enable the visualization, isolation, and downstream analysis of newly synthesized nucleic acids.

Beyond the tetrazine ligation, isonitriles can participate in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. nih.govencyclopedia.pub MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step. By incorporating an isocyano nucleoside as one of the components, vast libraries of diverse nucleoside analogs can be generated. This approach is highly valuable for drug discovery and for identifying novel probes for biological targets.

The integration of isocyano nucleosides with these advanced methodologies is summarized in the following table:

MethodologyDescriptionApplication with Isocyano Nucleosides
Bioorthogonal Chemistry Chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govThe isonitrile-tetrazine click reaction can be used for the specific labeling of isocyano-modified nucleic acids in living cells for imaging and analysis. nih.gov
Multicomponent Reactions (MCRs) Reactions where three or more reactants combine in a single step to form a product containing substantial portions of all reactants. nih.govencyclopedia.pubRapid generation of diverse libraries of nucleoside analogs for high-throughput screening and drug discovery.
Metabolic Labeling The introduction of a labeled molecule (e.g., an isocyano nucleoside) into a cell, which is then incorporated into a biomolecule through the cell's natural metabolic pathways. biorxiv.orgEnables the study of the dynamics of DNA and RNA synthesis and turnover in living systems.

Potential for New Probe Development and Tool Generation in Nucleic Acid Research

The unique properties of the isocyano group make it an attractive component for the design of novel molecular probes and tools for nucleic acid research. The development of such probes can provide deeper insights into the structure, function, and dynamics of DNA and RNA.

Isocyanides have been shown to influence the fluorescent properties of molecules they are attached to. frontiersin.org This opens the door to designing isocyano-modified nucleosides that act as fluorescent probes. For example, an isocyano-substituted nucleobase could exhibit changes in its fluorescence upon incorporation into a nucleic acid duplex or upon binding to a protein. Such environment-sensitive probes would be invaluable for studying nucleic acid conformational changes and interactions in real-time. nih.gov The conversion of the isonitrile group to an amine, which can be triggered by specific metal ions like mercury, can also be exploited to create "turn-on" fluorescent sensors. frontiersin.org

Furthermore, isocyano-modified oligonucleotides can be used as tools to study nucleic acid-protein interactions. nih.govthermofisher.com The isocyano group can be introduced at specific positions within a DNA or RNA sequence. This modification could serve as a unique spectroscopic handle to monitor binding events or as a photo-crosslinking agent to covalently trap interacting proteins for subsequent identification.

The small size of the isocyano group is another significant advantage, as it is less likely to perturb the native structure and function of the biomolecule it is attached to compared to bulkier labels. nih.gov This "minimalist" approach to labeling is crucial for obtaining biologically relevant information.

The potential applications of isocyano nucleosides in probe development are outlined below:

Probe/Tool TypeDesign PrinciplePotential Application
Fluorescent Probes The isocyano group can modulate the fluorescence of a nearby fluorophore or act as a fluorogenic group itself. frontiersin.orgReal-time monitoring of DNA and RNA dynamics, protein-nucleic acid binding events, and detection of specific metal ions.
Crosslinking Agents The isocyano group can be photo-activated to form a covalent bond with a nearby interacting molecule.Identifying the binding partners of specific nucleic acid sequences in a cellular context.
Minimalist Labels The small size of the isocyano group minimizes perturbation to the biological system under study. nih.govProbing the structure and function of nucleic acids with high fidelity.

Q & A

Q. What are the established methods for synthesizing and characterizing 5'-Isocyano-2',5'-dideoxyuridine?

Synthesis typically involves nucleoside modification via selective functionalization of the sugar moiety. For example, the isocyano group can be introduced through substitution reactions under anhydrous conditions. Characterization requires 1H-NMR to confirm structural integrity (e.g., verifying the absence of hydroxyl protons at the 2' and 5' positions) and HPLC to assess purity (>99%, as seen in analogous nucleoside derivatives) . Mass spectrometry (MS) is critical for validating molecular weight and detecting side products.

Q. How should researchers evaluate the stability of this compound under experimental conditions?

Stability studies should include:

  • Temperature and pH sensitivity : Test degradation kinetics at physiological (37°C, pH 7.4) and storage conditions (e.g., -20°C, anhydrous environments).
  • Light exposure : Assess photolytic decomposition using UV-Vis spectroscopy.
  • Solvent compatibility : Verify solubility and stability in DMSO or aqueous buffers. Refer to safety data sheets (SDS) for storage recommendations, such as desiccated, cold storage to prevent hydrolysis .

Q. What analytical techniques are recommended for ensuring purity and structural fidelity?

  • 1H/13C-NMR : Resolve stereochemical ambiguities and confirm substitution patterns.
  • High-resolution MS : Detect isotopic impurities or synthetic byproducts.
  • HPLC with UV detection : Quantify purity using reverse-phase columns (C18) and acetonitrile/water gradients, as applied to related dideoxynucleosides .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection in ventilated hoods.
  • Waste disposal : Follow institutional guidelines for halogenated organic compounds.
  • Exposure control : Avoid contact with skin/eyes; wash hands post-handling, per SDS guidelines .

Advanced Research Questions

Q. How does the isocyano group influence the biological activity of this compound compared to other substituents (e.g., iodo or ethynyl groups)?

The isocyano group’s electron-withdrawing properties may alter nucleoside uptake or metabolic activation. Compare:

  • DNA incorporation efficiency : Use radiolabeled analogs or click chemistry (e.g., EdU-based assays) to quantify incorporation rates in vitro.
  • Enzymatic processing : Test substrate specificity with thymidine kinase or polymerases. Prior studies on iododeoxyuridine suggest substituent size and polarity impact enzyme recognition .

Q. How can researchers resolve contradictions in reported cytotoxic or antiviral activity data?

  • Meta-analysis : Systematically compare studies for variability in cell lines, assay conditions (e.g., incubation time, concentration ranges).
  • Replicate experiments : Standardize protocols (e.g., MTT assay parameters) and include positive controls (e.g., 5-fluorouracil).
  • Mechanistic studies : Use siRNA knockdowns to identify off-target effects or metabolic pathways influencing activity .

Q. What experimental designs are optimal for probing the mechanism of action in DNA/RNA systems?

  • Pulse-chase assays : Track incorporation into nucleic acids using tritiated thymidine or fluorescent tags.
  • Crystallography/molecular docking : Model interactions with DNA polymerases to identify binding motifs.
  • Transcriptomic profiling : Compare gene expression changes post-treatment to elucidate downstream targets .

Q. How can structure-activity relationship (SAR) studies guide the development of analogs with enhanced specificity?

  • Substituent screening : Synthesize derivatives with varying electron-donating/withdrawing groups at the 5' position.
  • Pharmacokinetic profiling : Measure logP values and plasma stability to optimize bioavailability.
  • In silico modeling : Predict ADMET properties using QSAR tools. Analogous work on dideoxyuridine derivatives highlights the importance of balancing lipophilicity and metabolic stability .

Q. Methodological Guidance

  • Literature review : Use specialized databases (e.g., PubMed, SciFinder) and structured frameworks (PICO, FINER) to formulate hypotheses and identify knowledge gaps .
  • Data rigor : Ensure reproducibility by documenting reagent batches, instrumentation calibration, and statistical methods (e.g., ANOVA for dose-response studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.